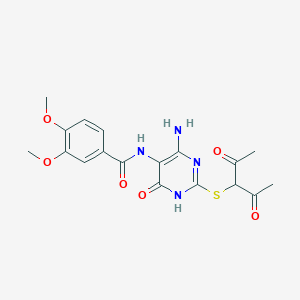
N-(4-amino-2-((2,4-dioxopentan-3-yl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-amino-2-((2,4-dioxopentan-3-yl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C18H20N4O6S and its molecular weight is 420.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-amino-2-((2,4-dioxopentan-3-yl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound that exhibits significant biological activity. This article reviews its pharmacological properties, including antimicrobial, antitumor, and enzyme inhibition activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a pyrimidine core with various functional groups that contribute to its biological activity. The structure can be represented as follows:
Molecular Formula: C_{17}H_{20}N_{4}O_{5}S
Molecular Weight: 392.43 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated potent activity against various bacterial strains.
| Compound | Target Bacteria | Activity |
|---|---|---|
| Compound A | E. coli | MIC = 12 µg/mL |
| Compound B | S. aureus | MIC = 15 µg/mL |
| Compound C | B. subtilis | MIC = 10 µg/mL |
The compound's effectiveness is attributed to its ability to inhibit bacterial DNA synthesis and cell wall formation.
Antitumor Activity
The antitumor potential of the compound has been explored in vitro against several cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through the activation of specific pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 25 | Apoptosis induction |
| MCF7 (breast) | 30 | Cell cycle arrest |
| A549 (lung) | 20 | Inhibition of proliferation |
In one study, the compound was shown to significantly reduce cell viability in HeLa cells by inducing oxidative stress and activating caspase pathways.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes relevant to disease processes:
- DNA Polymerase III Inhibition : The compound exhibited selective inhibition against DNA polymerase III in Staphylococcus aureus.
- Rho Kinase Inhibition : It showed potential as a Rho kinase inhibitor, which is significant in cardiovascular diseases.
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated that the compound exhibited a dose-dependent response against bacterial strains and cancer cell lines.
- SAR Analysis : Structure-activity relationship (SAR) studies revealed that modifications at specific positions on the pyrimidine ring enhance biological activity.
Properties
IUPAC Name |
N-[4-amino-2-(2,4-dioxopentan-3-ylsulfanyl)-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O6S/c1-8(23)14(9(2)24)29-18-21-15(19)13(17(26)22-18)20-16(25)10-5-6-11(27-3)12(7-10)28-4/h5-7,14H,1-4H3,(H,20,25)(H3,19,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBYTCDNCJSPRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=NC(=C(C(=O)N1)NC(=O)C2=CC(=C(C=C2)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














